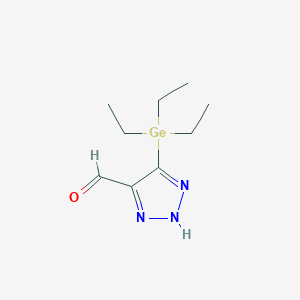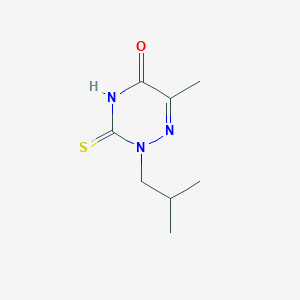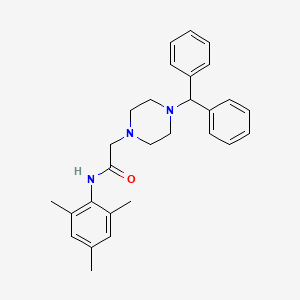![molecular formula C46H32N6O10 B14950479 (2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidene-2-nitrobenzene-4,1-diyl] dinaphthalene-1-carboxylate](/img/structure/B14950479.png)
(2-benzyl-1,3-dioxopropane-1,3-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidene-2-nitrobenzene-4,1-diyl] dinaphthalene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[((E)-2-{2-BENZYL-3-[2-((E)-1-{4-[(1-NAPHTHYLCARBONYL)OXY]-3-NITROPHENYL}METHYLIDENE)HYDRAZINO]-3-OXOPROPANOYL}HYDRAZONO)METHYL]-2-NITROPHENYL 1-NAPHTHOATE is a complex organic compound characterized by its multiple functional groups, including nitro, hydrazone, and naphthyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-2-{2-BENZYL-3-[2-((E)-1-{4-[(1-NAPHTHYLCARBONYL)OXY]-3-NITROPHENYL}METHYLIDENE)HYDRAZINO]-3-OXOPROPANOYL}HYDRAZONO)METHYL]-2-NITROPHENYL 1-NAPHTHOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as condensation, nitration, and esterification. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to achieve consistent quality. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-[((E)-2-{2-BENZYL-3-[2-((E)-1-{4-[(1-NAPHTHYLCARBONYL)OXY]-3-NITROPHENYL}METHYLIDENE)HYDRAZINO]-3-OXOPROPANOYL}HYDRAZONO)METHYL]-2-NITROPHENYL 1-NAPHTHOATE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The hydrazone groups can be reduced to hydrazines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while oxidation of the hydrazone groups would produce hydrazines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, such as antimicrobial and anticancer properties
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure allows for interactions with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-[((E)-2-{2-BENZYL-3-[2-((E)-1-{4-[(1-NAPHTHYLCARBONYL)OXY]-3-NITROPHENYL}METHYLIDENE)HYDRAZINO]-3-OXOPROPANOYL}HYDRAZONO)METHYL]-2-NITROPHENYL 1-NAPHTHOATE involves interactions with specific molecular targets. The nitro and hydrazone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. Additionally, the naphthyl groups can engage in π-π interactions with aromatic residues in biological molecules, further modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other hydrazone derivatives and nitroaromatic compounds. Examples include:
- 4-[(E)-2-(2-BENZYL-3-OXOPROPANOYL)HYDRAZONO]BENZOIC ACID
- 4-[(E)-2-(2-BENZYL-3-OXOPROPANOYL)HYDRAZONO]PHENYL 1-NAPHTHOATE
Uniqueness
What sets 4-[((E)-2-{2-BENZYL-3-[2-((E)-1-{4-[(1-NAPHTHYLCARBONYL)OXY]-3-NITROPHENYL}METHYLIDENE)HYDRAZINO]-3-OXOPROPANOYL}HYDRAZONO)METHYL]-2-NITROPHENYL 1-NAPHTHOATE apart is its combination of multiple functional groups within a single molecule. This unique structure allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C46H32N6O10 |
|---|---|
Molekulargewicht |
828.8 g/mol |
IUPAC-Name |
[4-[(E)-[[2-benzyl-3-[(2E)-2-[[4-(naphthalene-1-carbonyloxy)-3-nitrophenyl]methylidene]hydrazinyl]-3-oxopropanoyl]hydrazinylidene]methyl]-2-nitrophenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C46H32N6O10/c53-43(49-47-27-30-20-22-41(39(25-30)51(57)58)61-45(55)36-18-8-14-32-12-4-6-16-34(32)36)38(24-29-10-2-1-3-11-29)44(54)50-48-28-31-21-23-42(40(26-31)52(59)60)62-46(56)37-19-9-15-33-13-5-7-17-35(33)37/h1-23,25-28,38H,24H2,(H,49,53)(H,50,54)/b47-27+,48-28+ |
InChI-Schlüssel |
ALSJJVIEYZXEAS-KKSZLVDWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CC(C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C34)[N+](=O)[O-])C(=O)N/N=C/C5=CC(=C(C=C5)OC(=O)C6=CC=CC7=CC=CC=C67)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)[N+](=O)[O-])C(=O)NN=CC5=CC(=C(C=C5)OC(=O)C6=CC=CC7=CC=CC=C76)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-Bromophenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B14950404.png)

![3-Fluoro-N-({N'-[(1E)-1-(furan-2-YL)ethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14950426.png)
![Bis[4-(dimethylamino)phenyl]methanone [4-(2-naphthyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B14950436.png)

![N-[2-(4-fluorophenyl)ethyl]-N'-propylethanediamide](/img/structure/B14950449.png)
![2-phenyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B14950452.png)
![4-Fluoro-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14950459.png)
![N'-{(1E)-1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazol-5-yl]ethylidene}-2,4-difluorobenzohydrazide](/img/structure/B14950467.png)
![2-{[(6-amino-9H-purin-8-yl)sulfanyl]methyl}-3-[3-(trifluoromethyl)phenyl]quinazolin-4(3H)-one](/img/structure/B14950470.png)

![2,2-bis[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-1-phenylethanone](/img/structure/B14950473.png)
![(5E)-5-(2,3-dichlorobenzylidene)-3-{[(3-methoxyphenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14950487.png)
